molecular formula C7H15ClN2O B1418864 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride CAS No. 2126144-67-8

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1418864
CAS No.: 2126144-67-8
M. Wt: 178.66 g/mol
InChI Key: AKSIZVWNUAUHNS-UHFFFAOYSA-N
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Description

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features a pyrrolidin-2-one scaffold, a saturated lactam ring that is a privileged structure in drug design due to its three-dimensional, non-planar coverage and sp3-hybridization, which allows for extensive exploration of pharmacophore space . This scaffold is prevalent in numerous bioactive molecules and approved therapeutics, underscoring its value in the development of novel active compounds . The core pyrrolidin-2-one structure is recognized for its diverse biological profile. Scientific literature indicates that novel derivatives based on this scaffold exhibit potent antiseizure and antinociceptive effects in preclinical models, making them promising candidates for the development of new treatments for epilepsy and neuropathic pain . Furthermore, related pyrrolidin-2-one compounds have demonstrated antiarrhythmic activity in validated animal models, specifically showing efficacy in managing adrenaline-induced arrhythmias, potentially through an alpha-adrenergic receptor blockade mechanism . The presence of the primary amine group in the molecule's side chain enhances its utility as a versatile chemical building block or synthetic intermediate . Researchers can leverage this functional group for further chemical modifications, including the creation of amide bonds or the synthesis of more complex molecular hybrids. Its structure aligns with the goal of designing novel sp3-enriched compounds with improved solubility and pharmacokinetic properties . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers are advised to consult all relevant safety data sheets prior to handling.

Properties

IUPAC Name

1-(2-aminopropyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSIZVWNUAUHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-29-9
Record name 2-Pyrrolidinone, 1-(2-aminopropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Benzylation of Pyrrolidone

Method:

  • React pyrrolidone with benzyl halides (chloride, bromide, or iodide) or benzyl p-toluene sulfonate in a suitable solvent such as benzene, toluene, or xylene.
  • Use a basic medium, typically an alkali metal alkoxide (e.g., sodium or potassium alkoxide), to facilitate nucleophilic substitution.

Research Findings:

  • The process yields N-benzyl-2-pyrrolidone with high efficiency (~82% yield) when reacted with benzyl chloride under reflux conditions, as detailed in the patent example.
  • The reaction involves nucleophilic attack of the pyrrolidone nitrogen on the benzyl halide, forming the benzylated intermediate.

Data Table:

Step Reagents Solvent Conditions Yield Notes
Benzylation Benzyl chloride Xylene Reflux, 8 hours 82% Purification via distillation

Conversion to N-benzyl-2-nitromethylene-pyrrolidine

Method:

  • React N-benzyl-2-pyrrolidone with methyl sulfate (dimethyl sulfate) in the presence of sodium metal in methanol.
  • Followed by addition of nitromethane to introduce the nitromethylene group.

Research Findings:

  • The methyl sulfate acts as an alkylating agent, converting the nitrogen to a quaternary ammonium intermediate, which then reacts with nitromethane to form the nitromethylene derivative.
  • The process is efficient, with reaction times around 1.5 hours at 65°C, and yields are optimized through controlled temperature and reagent addition.

Data Table:

Step Reagents Solvent Conditions Yield Notes
N-benzyl-2-nitromethylene formation Dimethyl sulfate, sodium in methanol, nitromethane Methanol 65°C, 1.5 hours High Purification by filtration

Reduction to 2-Aminomethyl-Pyrrolidine

Method:

  • Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon, or platinum black.
  • Hydrogen pressure varies from atmospheric to 150 atmospheres, depending on the catalyst and desired reaction rate.
  • Alternatively, chemical reduction with metals like zinc or iron in acid media.

Research Findings:

  • Catalytic hydrogenation offers high selectivity and yields, with the process adaptable to industrial scales.
  • The intermediate N-benzyl-2-aminomethyl-pyrrolidine can be isolated or directly reduced to the final amine.

Data Table:

Step Reagents Catalyst Conditions Yield Notes
Hydrogenation Hydrogen gas Palladium/C Atmospheric to 150 atm >90% Produces free amine

Final Conversion to Hydrochloride Salt

Method:

  • Treat the free amino compound with hydrochloric acid in an aqueous medium.
  • Isolate the salt via filtration and drying.

Research Findings:

  • The salt form enhances stability, solubility, and bioavailability, crucial for pharmaceutical applications.

Data Summary and Comparative Table

Preparation Step Reagents Conditions Yield Remarks
Benzylation of pyrrolidone Benzyl halide, alkoxide Reflux, 8 hrs 82% High-yielding, scalable
Formation of nitromethylene derivative Dimethyl sulfate, sodium, nitromethane 65°C, 1.5 hrs Efficient Key intermediate
Catalytic reduction Hydrogen, Pd/C or Raney Ni Ambient to 150 atm >90% Selective reduction
Salt formation HCl Aqueous Quantitative Final pharmaceutical form

Research Findings and Industrial Relevance

  • The described methods are supported by patent literature, indicating their industrial viability.
  • The process emphasizes high yields, purity, and scalability.
  • The use of common reagents and catalysts ensures cost-effectiveness.
  • The reduction step's flexibility allows for various catalysts and conditions, optimizing for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Applications Source
1-(2-Aminopropyl)pyrrolidin-2-one HCl C₇H₁₄N₂O·HCl 178.66 2-Aminopropyl Drug intermediate, enzyme modulation
(4R)-4-Aminopyrrolidin-2-one HCl C₄H₉ClN₂O 136.58 4-Amino Chiral building block
1-Aminopyrrolidin-2-one HCl C₄H₇ClN₂O 136.58 1-Amino Peptide mimetics
5-(Aminomethyl)pyrrolidin-2-one HCl C₅H₁₀ClN₂O 150.60 5-Aminomethyl Antiviral research

Key Differences :

  • Substituent Position: The target compound’s 2-aminopropyl chain enhances lipophilicity compared to the smaller 4-amino or 1-amino substituents in analogs .
  • Stereochemistry: The (2S)-isomer (CAS 1567888-22-5) is explicitly chiral, whereas other analogs like 5-(aminomethyl)pyrrolidin-2-one HCl lack stereochemical specificity .
Pharmacologically Active Analogs
Compound Name Molecular Formula Key Modifications Therapeutic Target Source
S-61 (1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl) C₁₉H₂₈ClN₃O Piperazine-linked aryl group α1-Adrenergic receptors
S-73 (1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl) C₁₉H₂₆ClF₂N₃O Fluorinated aryl-piperazine moiety Antiarrhythmic agents
α-Pyrrolidinononanophenone HCl C₁₉H₂₉NO·HCl Extended alkyl-phenone chain Forensic analysis (α-PVP analog)

Key Differences :

  • Complexity: S-61 and S-73 incorporate bulky piperazine-aryl groups, enabling receptor-specific interactions absent in the simpler 1-(2-aminopropyl) analog .
  • Applications : The target compound is a research intermediate, while S-61/S-73 are advanced preclinical candidates with demonstrated antiarrhythmic and hypotensive effects .

Biological Activity

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its potential therapeutic applications.

  • Chemical Formula : C5_{5}H10_{10}N2_{2}O·HCl
  • Molecular Weight : 162.60 g/mol
  • CAS Number : 1193387-29-9

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its mechanism involves:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
  • Enzyme Interaction : It can inhibit or activate enzymes, thereby affecting metabolic pathways.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. One study highlighted the compound's effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

Pyrrolidine derivatives have also been explored for their anticancer potential. A recent study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell Line IC50_{50} (µM)
HeLa15
MCF-720
A54925

Case Study 1: Neuroprotective Effects

In a preclinical model, administration of this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. The compound reduced levels of reactive oxygen species (ROS) and improved cell viability.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment.

Research Findings

Recent literature emphasizes the versatility of pyrrolidine derivatives in drug discovery. The compound's structural features allow it to serve as a scaffold for developing new therapeutics targeting various diseases, including neurodegenerative disorders and cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrrolidin-2-one derivatives are often synthesized using halogenated precursors (e.g., iodobenzene or bromobenzene derivatives) under basic conditions. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. A study comparing iodobenzene (85% yield) vs. bromobenzene (59% yield) precursors highlights the impact of leaving-group reactivity on efficiency .
  • Quality Control : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol gradients) is critical to achieve >95% purity. Analytical methods like HPLC and NMR (¹H/¹³C) should confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) typically shows signals for the pyrrolidinone ring (δ 1.8–2.5 ppm) and the aminopropyl chain (δ 2.6–3.1 ppm). ¹³C NMR confirms carbonyl (δ ~175 ppm) and amine groups .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (e.g., m/z 187 for the free base). Isotopic patterns help distinguish chloride counterions .
  • FT-IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Exposure Control : Use fume hoods, gloves (nitrile), and safety goggles. Avoid inhalation; implement local exhaust ventilation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity Data : While specific GHS classification is unavailable for this compound, structurally similar pyrrolidinones show low acute toxicity but may cause skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for pyrrolidinone derivatives?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare unit cell parameters (e.g., space group P21/c vs. P21/n) and hydrogen-bonding networks. For example, monoclinic systems in related hydrochlorides show chloride ions interacting with NH groups .
  • Computational Modeling : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) can validate experimental bond lengths and angles .
    • Case Study : A crystallographic analysis of 4-MPHP hydrochloride (monoclinic P21/c) revealed deviations in torsion angles due to steric effects from substituents .

Q. What experimental strategies can address contradictory pharmacological data for pyrrolidinone derivatives?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement (e.g., 5-HT1A/2A receptors) with HEK293 cells expressing human receptors. Address variability by standardizing cell passage numbers and incubation times .
  • Dose-Response Curves : Fit data to Hill equations to calculate EC₅₀/IC₅₀ values. Statistical outliers may arise from differences in membrane preparation or buffer ionic strength .
    • Example : 3-(2-Aminopropyl)phenol hydrochloride showed partial agonism at 5-HT1A (pEC₅₀ 6.2) but antagonism at 5-HT2A (pIC₅₀ 7.1), requiring orthogonal assays (e.g., calcium flux vs. cAMP) to validate .

Q. How can in silico models predict the metabolic stability of this compound?

  • Methodology :

  • ADMET Prediction : Use software like SwissADME or ADMETLab to estimate hepatic extraction ratio (EH) and cytochrome P450 interactions.
  • Metabolite Identification : Molecular docking (AutoDock Vina) into CYP3A4/2D6 active sites identifies potential oxidation sites (e.g., α-carbon of the aminopropyl chain) .
    • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Notes

  • Contradiction Analysis : Discrepancies in synthesis yields (Table 1) may stem from solvent polarity (DMF vs. THF) affecting reaction kinetics.
  • Advanced Tools : XRD and DFT are indispensable for resolving structural ambiguities, while receptor-specific assays clarify pharmacological mechanisms.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Reactant of Route 2
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

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